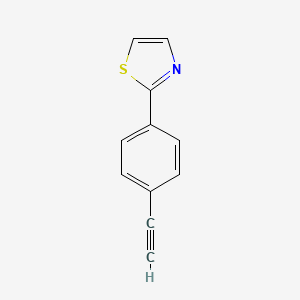
2-(4-ethynylphenyl)Thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethynylphenyl)Thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-ethynylphenyl group Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethynylphenyl)Thiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials would include 4-ethynylbenzaldehyde and a suitable thioamide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-ethynylphenyl)Thiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of 4-ethynylbenzaldehyde derivatives.
Reduction: Formation of 2-(4-ethynylphenyl)dihydrothiazole.
Substitution: Formation of halogenated this compound derivatives.
Applications De Recherche Scientifique
2-(4-ethynylphenyl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(4-ethynylphenyl)Thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethynyl group can enhance binding affinity and specificity, making the compound a valuable tool in drug design.
Comparaison Avec Des Composés Similaires
2-Phenylthiazole: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Methylthiazole: Substituted with a methyl group instead of an ethynyl group, affecting its chemical properties.
2-(4-Bromophenyl)Thiazole: Contains a bromine atom, leading to different biological activities.
Uniqueness: 2-(4-ethynylphenyl)Thiazole is unique due to the presence of the ethynyl group, which can significantly influence its reactivity and potential applications. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C11H7NS |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
2-(4-ethynylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h1,3-8H |
Clé InChI |
RFSVVBXERGJPPP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)
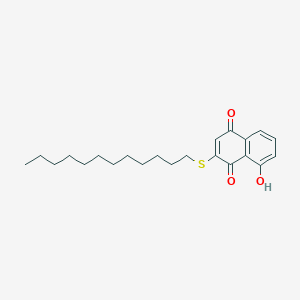
![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)
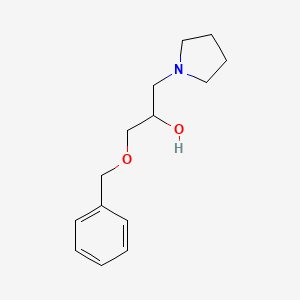
![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)

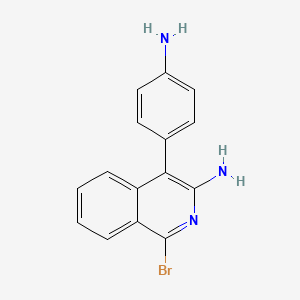
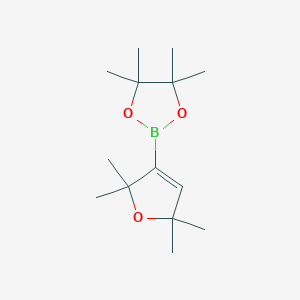
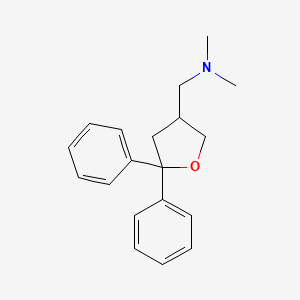
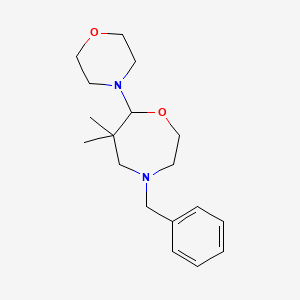
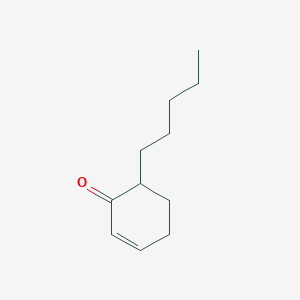
![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)
